octahydro-4H-cyclopenta[b]pyridin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUFORLDGOXCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation and Theoretical Investigations of Octahydro 4h Cyclopenta B Pyridin 4 One Synthesis
Reaction Mechanism Studies on Octahydro-4H-cyclopenta[b]pyridinone Formation
The formation of the cyclopenta[b]pyridinone core often proceeds through elegant cascade reactions, with the aza-Piancatelli rearrangement serving as a cornerstone of the synthetic strategy.
The aza-Piancatelli rearrangement is an adaptation of the classic Piancatelli rearrangement, which transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org In the "aza" variant, an amine is used as the nucleophile instead of water, leading to the formation of a trans-4-aminocyclopentenone ring, a key structural motif in the target molecule. researchgate.net
The reaction is catalyzed by acids, often Lewis acids like lanthanoid salts (e.g., Dy(OTf)₃), which can selectively activate the furan (B31954) derivative in the presence of nucleophilic amines. researchgate.net Computational studies using density functional theory (DFT) have elucidated a multi-step mechanism. nih.gov The process begins with the nucleophilic attack of the amine on the activated 2-furylcarbinol. nih.gov This is followed by an internal proton transfer and a subsequent ring-opening of the furan moiety through the cleavage of a C-O bond. nih.gov The final and crucial step is a 4π-conrotatory electrocyclization, similar to a Nazarov cyclization, which forms the five-membered ring and establishes the stereochemistry of the product. wikipedia.orgresearchgate.net A significant thermodynamic driving force for this rearrangement is the formation of a highly conjugated system in the resulting intermediate, which compensates for the loss of aromaticity from the initial furan ring. nih.gov
Proposed Steps of the Aza-Piancatelli Mechanism
Activation: A Lewis acid catalyst activates the 2-furylcarbinol.
Nucleophilic Attack: An amine attacks the activated furan system.
Proton Transfer: An internal proton transfer occurs.
Ring Opening: The furan ring opens to form a conjugated cationic intermediate.
Electrocyclization: A 4π-conrotatory electrocyclization forms the cyclopentenone ring.
The synthesis of octahydro-4H-cyclopenta[b]pyridin-6-one scaffolds can be achieved with high levels of control over the spatial arrangement of atoms through cascade reactions. nih.govresearchgate.net These reactions, which combine the aza-Piancatelli rearrangement with subsequent cycloadditions (such as [3+3] or [4+2] cycloadditions), are executed using principles of pot, atom, and step economy (PASE) synthesis. nih.govresearchgate.net This approach allows for the construction of complex molecular frameworks from simpler starting materials in a single operation.
Research has demonstrated that these cascade processes can proceed with excellent regio- and diastereoselectivity. nih.govresearchgate.net The inherent nature of the concerted, pericyclic 4π-electrocyclization step in the aza-Piancatelli mechanism dictates a specific stereochemical outcome, typically resulting in the trans relationship between the substituents on the newly formed five-membered ring. wikipedia.orgresearchgate.net The subsequent cycloaddition reaction's selectivity is governed by the electronic and steric properties of the dienophile and the diene intermediate generated in situ. By carefully selecting the substrates, such as the specific furyl carbinols and arylamines, chemists can direct the reaction towards a desired isomer, yielding the final octahydro-4H-cyclopenta[b]pyridin-6-one product with high purity. researchgate.net
Computational Chemistry in Octahydro-4H-cyclopenta[b]pyridinone Research
Computational chemistry has become an indispensable tool for investigating the synthesis of complex organic molecules, providing insights that are often difficult to obtain through experimental means alone.
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the intricate reaction pathways of the aza-Piancatelli rearrangement. nih.gov These methods allow for the calculation of the geometries and energies of reactants, transition states, and products along the entire reaction coordinate. chemrxiv.org By constructing a free energy profile, researchers can identify the rate-limiting steps and understand the kinetic accessibility of different pathways. nih.gov
| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|
| Step 1 | Nucleophilic attack of amine | < 20 |
| Step 2 | Internal proton transfer | < 20 |
| Step 3 | Ring-opening via C-O bond breaking | < 20 |
Beyond mechanistic analysis, computational chemistry facilitates the in silico design and prediction of novel octahydro-4H-cyclopenta[b]pyridinone derivatives. This involves using computer models to design new molecular structures and evaluate their potential properties and synthetic accessibility before undertaking laboratory work.
For example, in the broader field of pyridine-based drug discovery, in silico techniques like molecular docking are used to predict how well a designed molecule might bind to a biological target, such as an enzyme or receptor. nih.gov Researchers can create a virtual library of octahydro-4H-cyclopenta[b]pyridinone derivatives with various substituents and computationally screen them for desired binding affinities or other properties. nih.gov This approach, combined with pharmacophore modeling, helps identify promising candidates for synthesis and biological testing, thereby streamlining the drug discovery process. nih.gov The prediction of reaction outcomes, guided by quantum mechanical calculations as described previously, further enhances the power of in silico design by ensuring that the designed molecules are synthetically feasible. nih.gov
Structure-Reactivity Relationships in Cyclopenta[b]pyridinone Systems
The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in organic chemistry. libretexts.org In the context of cyclopenta[b]pyridinone synthesis, these relationships dictate the efficiency, selectivity, and even the feasibility of the reaction.
Characterization Methodologies for Octahydro 4h Cyclopenta B Pyridin 4 One and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental to the characterization of octahydro-4H-cyclopenta[b]pyridinone structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular identity and architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Octahydro-4H-cyclopenta[b]pyridinone Structures
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for determining the precise structure of octahydro-4H-cyclopenta[b]pyridin-4-one and its analogs. While specific data for the parent compound is not extensively published, detailed analyses of closely related derivatives, such as substituted octahydro-4H-cyclopenta[b]pyridin-6-ones, provide a strong basis for understanding the expected spectral features.
In the ¹H NMR spectrum, the protons of the fused ring system typically appear as a series of complex multiplets in the upfield region. The chemical shifts are influenced by the stereochemistry of the ring junctions and the nature of any substituents. For instance, in N-substituted derivatives, the protons adjacent to the nitrogen atom will experience a characteristic downfield shift.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the ketone group is a key diagnostic signal, typically appearing significantly downfield (in the range of δ 200-220 ppm). The chemical shifts of the other carbon atoms in the bicyclic system provide further confirmation of the structure. Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Derivative of the Octahydro-4H-cyclopenta[b]pyridinone Core Structure (Data is analogous, based on a closely related isomer)
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C=O | - | ~210 |
| CH adjacent to N | ~3.0 - 3.5 (m) | ~50 - 60 |
| CH₂ in pyridine (B92270) ring | ~1.5 - 2.5 (m) | ~25 - 40 |
| CH₂ in cyclopentane (B165970) ring | ~1.8 - 2.8 (m) | ~20 - 35 |
| CH at ring junction | ~2.5 - 3.0 (m) | ~40 - 50 |
Note: 'm' denotes a multiplet. Chemical shifts are approximate and can vary based on substituents and solvent.
Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Structural Confirmation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the ketone. This typically appears as a strong, sharp peak in the region of 1700-1740 cm⁻¹. The exact position of this band can provide clues about the ring strain of the cyclopentanone (B42830) moiety. Other characteristic absorptions include C-H stretching vibrations of the aliphatic rings (around 2850-3000 cm⁻¹) and the C-N stretching vibration of the piperidine (B6355638) ring (typically in the 1000-1200 cm⁻¹ region).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated bicyclic ketones like this compound are expected to exhibit a weak n → π* transition for the carbonyl group at a wavelength around 280-300 nm. The intensity and exact wavelength of this absorption can be influenced by the solvent and the conformation of the ring system.
Table 2: Key Infrared Absorption Frequencies for the this compound Structure
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ketone (C=O) | Stretching | 1700 - 1740 (strong, sharp) |
| Aliphatic C-H | Stretching | 2850 - 3000 (medium to strong) |
| C-N | Stretching | 1000 - 1200 (weak to medium) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula.
The fragmentation of pyridin-4-one derivatives under electron impact often involves characteristic losses of small molecules. researchgate.net For the saturated system of this compound, fragmentation is likely to be initiated by cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group, which are points of structural weakness. Common fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of a bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. The fragmentation of the piperidine ring can proceed through cleavage of the C-C bonds adjacent to the nitrogen, leading to the formation of stable nitrogen-containing fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions.
Table 3: Plausible Mass Spectrometric Fragments for this compound
| m/z Value | Possible Fragment Structure/Loss |
| M⁺ | Molecular Ion |
| M - 28 | Loss of C₂H₄ (ethylene) from the cyclopentanone ring |
| M - 29 | Loss of CHO radical |
| M - 43 | Loss of C₃H₇ radical |
| M - 57 | Loss of C₄H₉ radical |
X-ray Crystallography for Definitive Octahydro-4H-cyclopenta[b]pyridinone Stereochemistry and Conformation
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which can exist as multiple diastereomers due to the presence of chiral centers at the ring junctions, X-ray crystallography is essential for definitively establishing the relative configuration of these centers.
Table 4: Representative Crystallographic Data for a Derivative of the Octahydro-4H-cyclopenta[b]pyridinone System (Data is analogous, based on a closely related isomer)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-100 |
| Volume (ų) | ~1500-2000 |
| Z | 4 |
| Density (calc.) | ~1.2-1.4 g/cm³ |
Future Directions in Octahydro 4h Cyclopenta B Pyridin 4 One Research
Innovations in Green Chemistry and Sustainable Synthetic Pathways for Octahydro-4H-cyclopenta[b]pyridin-4-one
The synthesis of complex heterocyclic structures like this compound has traditionally relied on multi-step processes that often involve harsh conditions, hazardous reagents, and significant waste generation. The principles of green chemistry are driving a shift towards more sustainable and efficient synthetic strategies. Future research in this area will likely concentrate on several key innovations.
One promising approach is the application of "Pot, Atom, and Step Economy (PASE)" principles, which prioritize syntheses that maximize the incorporation of all starting materials into the final product, reduce the number of synthetic steps, and conduct multiple transformations in a single reaction vessel. researchgate.netnih.gov For instance, cascade reactions, such as aza-Piancatelli cyclizations followed by cycloadditions, have been used to construct related octahydro-4H-cyclopenta[b]pyridin-6-one skeletons efficiently. researchgate.netnih.gov Adapting these cascade strategies could provide a highly efficient route to the 4-one isomer, minimizing purification steps and solvent usage.
Furthermore, the use of alternative energy sources and novel catalytic systems is a critical avenue for sustainable synthesis. researchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and improve yields. researchgate.net The development of heterogeneous catalysts, such as silica-supported polyphosphorics or metal-organic frameworks (MOFs), offers advantages of easy separation and recyclability, aligning with green chemistry goals. nih.gov Ionic liquids (ILs) are also gaining attention as environmentally friendly solvents and catalysts that can enhance reaction efficiency and selectivity in the synthesis of pyridine (B92270) and its fused systems. researchgate.net
Table 1: Comparison of Synthetic Approaches for Fused Pyridinone Systems
| Parameter | Traditional Synthetic Methods | Potential Green/Sustainable Methods |
|---|---|---|
| Reaction Conditions | High temperatures, prolonged reaction times, use of strong acids/bases. nih.gov | Microwave irradiation, solvent-free conditions, ambient temperatures. researchgate.net |
| Catalysts | Homogeneous, often toxic, and non-recyclable catalysts. | Recyclable heterogeneous catalysts (e.g., MOFs), biocatalysts, ionic liquids. researchgate.netnih.gov |
| Solvents | Volatile and toxic organic solvents (e.g., DMF, Dichloromethane). researchgate.net | Aqueous media, ionic liquids, or solventless reactions. researchgate.net |
| Efficiency | Multiple steps, complex purification, lower overall yields. nih.gov | One-pot cascade reactions, high atom economy, simplified workup. researchgate.netnih.gov |
| Waste Generation | Significant production of hazardous byproducts and waste streams. | Minimized waste through high atom economy and catalyst recycling. researchgate.net |
Computational and Machine Learning Approaches for Retrosynthetic Analysis of Octahydro-4H-cyclopenta[b]pyridinone
Heterocycles are particularly challenging for retrosynthetic models due to their complex reactivity and the relative scarcity of data on novel ring-formation reactions in training datasets. nih.gov To overcome this, researchers are developing specialized ML models using techniques like transfer learning. nih.govacs.org A model can be pre-trained on a massive dataset of general chemical reactions and then fine-tuned on a smaller, more specific dataset of heterocycle formation reactions. acs.orgchemrxiv.org This "mixed fine-tuning" approach has been shown to improve the accuracy of predicting key ring-breaking disconnections by over 10% compared to baseline models, making it a powerful tool for discovering synthetic routes to novel scaffolds. nih.govacs.org
Table 2: Computational and Machine Learning Tools in Retrosynthesis
| Approach | Description | Potential Application for Octahydro-4H-cyclopenta[b]pyridinone |
|---|---|---|
| Rule-Based Expert Systems | Uses a library of human-curated, generalized reaction rules to propose retrosynthetic steps. | Provides reliable and well-established reaction suggestions for common transformations. |
| Machine Learning (Template-Free) | Learns chemical reactivity patterns directly from large reaction databases without predefined rules, allowing for the suggestion of novel reactions. biopharmatrend.com | Can propose unconventional or novel bond disconnections, leading to innovative synthetic routes. |
| Transfer Learning Models | A model trained on general reactions is fine-tuned with specific data, such as heterocycle formations, to improve performance on specialized targets. nih.govchemrxiv.org | Significantly enhances the model's ability to identify effective strategies for constructing the fused bicyclic ring system. acs.org |
| Forward Prediction | Predicts the outcome and potential side products of a proposed reaction, helping to validate the feasibility of a retrosynthetic step. biopharmatrend.com | Avoids synthetic "dead ends" by verifying that the proposed forward reactions in a synthetic plan are likely to succeed. |
Expanding the Octahydro-4H-cyclopenta[b]pyridinone Scaffold Diversity and Functional Utility
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and bioactive natural products. nih.govresearchgate.net Its presence can significantly influence a molecule's pharmacological profile, improving potency, metabolic stability, and cell permeability. nih.gov The fused, saturated structure of this compound offers a three-dimensional framework that can be systematically modified to explore chemical space and identify new bioactive agents.
Future research will focus on developing a library of derivatives by functionalizing the core scaffold. Strategies for achieving this "scaffold diversity" include modifying the existing structure through late-stage functionalization or incorporating a variety of building blocks during the initial synthesis. mdpi.com For example, the carbonyl group, the nitrogen atom, and various carbon positions on both rings serve as handles for chemical modification.
By creating a diverse library of analogues, researchers can screen for a wide range of biological activities. Fused 2-pyridone structures, for instance, have been investigated as antibacterial agents that inhibit the assembly of pili in pathogenic bacteria, rendering them less virulent. diva-portal.org Other derivatives of pyridine-containing heterocycles have shown promise as corrosion inhibitors, anticancer agents, and antivirals. researchgate.netnih.govnih.gov The systematic exploration of the this compound chemical space holds the potential to uncover novel compounds with valuable applications in materials science and medicine. mdpi.com
Table 3: Potential Avenues for Scaffold Diversification and Functionalization
| Modification Site | Potential Chemical Transformations | Target Functional Properties |
|---|---|---|
| Nitrogen Atom (N1) | Alkylation, Acylation, Arylation | Modulate solubility, lipophilicity, and protein-binding interactions. nih.gov |
| Carbonyl Group (C4) | Reduction to alcohol, Reductive amination, Wittig reaction | Introduce new functional groups and chiral centers; create building blocks for further synthesis. |
| Alpha-Carbons (C3, C4a) | Alpha-halogenation followed by substitution, Aldol condensation | Attach diverse side chains to explore structure-activity relationships (SAR). |
| Cyclopentane (B165970) Ring | Introduction of substituents via modified starting materials. | Alter steric profile and conformational rigidity of the scaffold. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing octahydro-4H-cyclopenta[b]pyridin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound derivatives often involves nucleophilic aromatic substitution or tautomer-driven reactions. For example, 4-hydroxypyridine derivatives preferentially adopt the pyridin-4-one tautomeric form under specific conditions, enabling substitution at nitrogen rather than oxygen . Optimization factors include solvent polarity, temperature (e.g., reflux in methanol), and catalysts (e.g., ammonium acetate). Yield improvements may require iterative adjustments to stoichiometry and reaction time, guided by thin-layer chromatography (TLC) or HPLC monitoring.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. For example, Mn(II) complexes with pyridin-4-one ligands were structurally validated using SHELX, revealing octahedral coordination and supramolecular interactions .
- Spectroscopy : IR identifies lactam C=O stretches (~1650–1700 cm⁻¹), while ¹H/¹³C NMR confirms proton environments and tautomeric stability. Solid-state NMR can detect conformational rigidity in fused-ring systems.
Advanced Research Questions
Q. How can tautomerism in this compound lead to contradictions in crystallographic data, and what strategies resolve them?
- Methodological Answer : Tautomeric equilibria (e.g., lactam vs. enol forms) may cause disorder in crystal structures. To resolve this:
- Perform variable-temperature XRD to stabilize dominant tautomers.
- Use DFT calculations to predict energetically favorable tautomers and compare with experimental bond lengths (e.g., C=O vs. C–OH distances) .
- Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing tautomer stability, as demonstrated in pyridin-4-one metal complexes .
Q. What experimental approaches can elucidate the role of non-covalent interactions (e.g., C–F···π, π-π stacking) in stabilizing this compound supramolecular assemblies?
- Methodological Answer :
- Crystallographic software (Mercury, PLATON) : Analyze close contacts (<3.5 Å) and generate interaction maps. For example, Mn(II) complexes with pyridin-4-one ligands form 3D networks via C–H···O and π-π interactions, visualized using displacement ellipsoids at 30% probability .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with interaction strength. Hydrogen-bonded networks in related compounds show higher decomposition temperatures than van der Waals-dominated structures .
Q. How should researchers design experiments to address discrepancies in coordination behavior between this compound and analogous pyridin-4-one ligands?
- Methodological Answer :
- Comparative crystallography : Synthesize isostructural metal complexes (e.g., Mn(II), Co(II)) with both ligands and analyze coordination geometry (e.g., bond angles, Jahn-Teller distortions). For instance, pyridin-4-one ligands coordinate via oxygen in Mn(II) complexes, while nitrogen coordination is rare .
- Spectrochemical series : Use UV-Vis and EPR to compare ligand field strengths. Harder ligands (O-donors) typically produce larger Δ₀ values than softer N-donors, aligning with Pearson’s HSAB theory .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
